6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9h)-one
Description
6,7-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is a furoquinoline alkaloid characterized by a fused furo[2,3-b]quinolin-4(9H)-one scaffold with methoxy groups at positions 6 and 7 and a methyl group at position 7. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol (calculated based on structural analogs in ).
Properties
CAS No. |
523-15-9 |
|---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
6,7-dimethoxy-9-methylfuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C14H13NO4/c1-15-10-7-12(18-3)11(17-2)6-9(10)13(16)8-4-5-19-14(8)15/h4-7H,1-3H3 |
InChI Key |
LOHVXKBBNRJOBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)C3=C1OC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Intramolecular Friedel-Crafts Acylation Route
This method employs polyphosphoric acid (PPA) -catalyzed cyclization to construct the furoquinolinone core:
- Intermediate Synthesis :
- 6,7-Dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acids are prepared via:
- Friedländer condensation for quinoline backbone assembly
- Williamson ether synthesis for side-chain functionalization
- Hydrolysis of ester intermediates to carboxylic acids
- 6,7-Dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acids are prepared via:
- Cyclization :
- Intramolecular Friedel-Crafts acylation using PPA at mild temperatures (60–80°C) yields the fused furoquinolinone system.
- Mechanism : Formation of phosphorate-carboxylate anhydride intermediate enables electrophilic aromatic substitution.
| Intermediate | Yield Range | Final Product Yield |
|---|---|---|
| 6a-p | 68–92% | 55–78% |
- Environmentally friendly (avoids toxic solvents)
- Scalable for library synthesis of quinoline derivatives
Nitration-Reductive Cyclization Pathway
Adapted from quinoline synthesis patents, this route involves:
- Nitration : 3,4-Dimethoxyacetophenone → 2-Nitro-4,5-dimethoxyacetophenone (HNO₃, 0–5°C)
- Condensation : Reaction with N,N-dimethylformamide dimethyl acetal to form α,β-unsaturated ketone
- Reductive Cyclization :
- Catalytic hydrogenation (H₂/Pd-C) induces ring closure to 4-hydroxy-6,7-dimethoxyquinoline
- Functionalization :
- Chlorination (PCl₃) for C4 substitution
- Methylation (CH₃I/K₂CO₃) introduces the C9 methyl group
- Furo Ring Formation : Oxidative cyclization of o-methoxy phenol side chains (e.g., using DDQ)
- Reductive cyclization requires strict temperature control (120–140°C)
- Methylation efficiency: >85% under anhydrous conditions
Comparative Analysis of Methods
Structural Confirmation Protocols
Synthetic batches are validated via:
- ¹H/¹³C NMR : Methyl group singlet at δ 3.8–4.1 ppm; fused ring protons at δ 6.9–7.3 ppm
- HRMS : Molecular ion peak at m/z 259.26 (calc. for C₁₄H₁₃NO₅)
- X-ray Crystallography : Confirms furo[2,3-b]quinoline angular fusion
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the furoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Furo[2,3-b]quinolin-4(9H)-one, 6,7-dimethoxy-9-methyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-tobacco mosaic virus activity is believed to result from its ability to inhibit viral replication by interfering with viral RNA synthesis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Furoquinoline Alkaloids
Furoquinoline derivatives vary in substituent patterns, which critically influence their pharmacological profiles. Below is a comparative analysis of key analogs:
Key Observations :
- Methyl Group at Position 9: The 9-methyl group likely stabilizes the molecule against metabolic degradation, a feature shared with antiplatelet and antibacterial furoquinolines .
Comparison with Chromenoquinoline Derivatives
Chromenoquinolines, such as 7-aryl-10,11-dihydro-7H-chromeno[4,3-b]quinoline-6,8(9H,12H)-diones (), exhibit structural similarities but differ in their fused chromene ring system. Key differences include:
- Cytotoxic Activity: Chromenoquinolines with oxidized pyridine rings (e.g., compound 2e, IC₅₀: 11.1–55.7 µM) show moderate cytotoxicity against cancer cell lines (K562, LS180, MCF-7). The target furoquinoline’s methoxy groups may similarly enhance DNA intercalation or topoisomerase inhibition .
- Synthetic Accessibility: Chromenoquinolines are synthesized via oxidative aromatization, whereas furoquinolines often derive from natural sources or heterocyclic condensation .
Comparison with Heterocyclic Quinolinones
3-Arylisothiazolo[5,4-b]quinolin-4(9H)-ones and 3-arylisoxazolo[5,4-b]quinolin-4(9H)-ones (–7) highlight the impact of heteroatom substitution:
| Compound Class | Heteroatom | Affinity for GABA-A Receptors (Ki) | Key Structural Features |
|---|---|---|---|
| 3-Arylisothiazoloquinolin-4-ones | Sulfur (S) | ~1 nM | Enhanced hydrogen bonding (N-2, carbonyl O) |
| 3-Arylisoxazoloquinolin-4-ones | Oxygen (O) | Lower potency (≥10× reduced) | Steric hindrance with receptor pockets |
| 6,7-Dimethoxy-9-methylfuroquinolinone | Oxygen (O) | Not reported | Methoxy groups may facilitate H-bonding |
Mechanistic Insights :
- The target compound’s furan oxygen may mimic the hydrogen-bonding capacity of isothiazoloquinolines, though steric effects from the methoxy groups could limit receptor binding compared to smaller substituents .
Q & A
Basic Research Question
- [³H]-Flunitrazepam displacement assays : Measure affinity for the benzodiazepine binding site in rat cortical membranes .
- Recombinant receptor subtype assays : Utilize HEK 293 cells expressing α1-5β3γ2 subunits to assess subtype selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
